(R)-3-Amino-2-(hydroxymethyl)propanoic acid

Descripción

Structural Characterization of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Molecular Architecture and Stereochemical Configuration

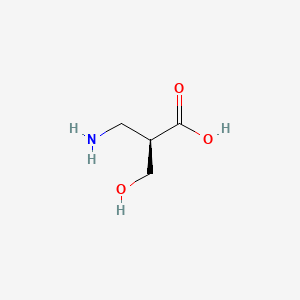

The molecular framework of this compound exhibits distinctive structural features that position it within the β-amino acid family. The compound possesses a propanoic acid backbone with an amino group positioned at the 3-carbon and a hydroxymethyl substituent at the 2-carbon, creating a unique substitution pattern that differs significantly from proteinogenic amino acids. The presence of multiple functional groups within a compact molecular framework generates specific steric interactions and conformational preferences that influence the compound's chemical behavior and biological activity.

The stereochemical configuration of this compound centers on the chiral carbon at position 2, which bears four distinct substituents: a carboxyl group, a hydroxymethyl group, an aminomethyl group, and a hydrogen atom. The (R)-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl oxygen receives highest priority, followed by the carboxyl carbon, the aminomethyl carbon, and finally the hydrogen atom. This specific stereochemical arrangement creates a three-dimensional molecular architecture that exhibits distinct chemical and physical properties compared to its enantiomeric counterpart.

The molecular geometry adopts conformations that minimize steric hindrance between the bulky hydroxymethyl and aminomethyl substituents. Computational studies have revealed that the most stable conformations involve gauche arrangements between these substituents, allowing for optimal spatial distribution while maintaining favorable intramolecular interactions. The hydroxymethyl group's ability to participate in hydrogen bonding significantly influences the compound's conformational preferences and intermolecular association patterns in both solution and solid-state environments.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for chiral organic compounds. The primary International Union of Pure and Applied Chemistry name is designated as (2R)-3-amino-2-(hydroxymethyl)propanoic acid, which explicitly indicates the stereochemical configuration at the chiral center. Alternative nomenclature systems recognize this compound as (2R)-2-(aminomethyl)-3-hydroxypropanoic acid, reflecting the systematic numbering that prioritizes the carboxyl carbon as position 1.

The compound's Chemical Abstracts Service registry number is documented as 1217700-75-8, providing a unique identifier for database searches and commercial sourcing. The molecular formula C₄H₉NO₃ accurately represents the atomic composition, indicating four carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 119.12 grams per mole, which serves as a fundamental parameter for quantitative analytical procedures and synthetic planning.

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (2R)-3-amino-2-(hydroxymethyl)propanoic acid |

| Chemical Abstracts Service Number | 1217700-75-8 |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| Alternative Name | (2R)-2-(aminomethyl)-3-hydroxypropanoic acid |

The Simplified Molecular Input Line Entry System notation for this compound is represented as C(C@HC(=O)O)N, which encodes the stereochemical information through the @ symbol indicating the (R)-configuration. The International Chemical Identifier string provides a more comprehensive representation: InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1, which includes stereochemical descriptors and connectivity information. The corresponding International Chemical Identifier Key, UHLNJPIGFDWGTP-GSVOUGTGSA-N, serves as a shortened identifier for database indexing and cross-referencing purposes.

Comparative Analysis of Enantiomeric Forms (R versus S Isomers)

The enantiomeric relationship between this compound and its (S)-counterpart represents a fundamental aspect of stereochemical analysis in this compound class. The (S)-enantiomer, also known as β-3-serine, exhibits identical molecular connectivity but opposite stereochemical configuration at the chiral center. The Chemical Abstracts Service number for the (S)-enantiomer is 930784-11-5, distinguishing it from the (R)-form in chemical databases and commercial catalogs.

Comparative studies utilizing chiral high-performance liquid chromatography have demonstrated that these enantiomers exhibit different retention times under chiral stationary phase conditions, enabling analytical separation and enantiomeric purity determination. Nuclear magnetic resonance spectroscopy employing chiral lanthanide shift reagents, particularly samarium(III) complexes with (S,S)-ethylenediamine-N,N'-disuccinate, has proven effective for enantiomeric differentiation and purity assessment. These analytical methods have confirmed enantiomeric purities exceeding 95:5 ratios in synthetic preparations, validating the stereochemical integrity of enantioselective synthetic approaches.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 1217700-75-8 | 930784-11-5 |

| International Union of Pure and Applied Chemistry Name | (2R)-3-amino-2-(hydroxymethyl)propanoic acid | (2S)-3-amino-2-(hydroxymethyl)propanoic acid |

| Alternative Designation | - | β-3-serine |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol |

| Optical Rotation | (+) | (-) |

The stereochemical differences between these enantiomers manifest in their biological activities and synthetic utility. Research has demonstrated that enantiomeric α-methylisoserine derivatives, obtained through diastereoselective alkylation of protected isoserine precursors, exhibit distinct conformational preferences when incorporated into peptide structures. The (R)-configuration promotes specific folded conformations that differ significantly from those induced by the (S)-enantiomer, highlighting the importance of stereochemical control in peptidomimetic applications.

Physical property comparisons reveal that both enantiomers exhibit identical melting points, boiling points, and solubility characteristics in achiral environments, but demonstrate opposite optical rotation values when dissolved in optically inactive solvents. The magnitude of optical rotation provides a sensitive measure of enantiomeric purity and has been employed as a quality control parameter in synthetic preparations. Additionally, the enantiomers exhibit different chromatographic behavior on chiral stationary phases, enabling their resolution and analytical quantification in racemic mixtures.

Crystallographic Analysis via X-ray Diffraction Studies

X-ray crystallographic investigations of L-isoserine, which corresponds to the (S)-enantiomer of 3-amino-2-hydroxypropanoic acid, have provided detailed insights into the solid-state structure and intermolecular interactions of this compound class. The crystal structure reveals that L-isoserine crystallizes in the chiral orthorhombic space group P2₁2₁2 without solvent incorporation, indicating that the compound forms stable crystal lattices through intermolecular interactions alone. The asymmetric unit contains a single molecule, suggesting that the crystal packing is driven by systematic hydrogen bonding patterns rather than complex molecular associations.

The molecular conformation observed in the crystal structure shows L-isoserine adopting its zwitterionic form, with the amino group protonated (NH₃⁺) and the carboxyl group deprotonated (COO⁻). This zwitterionic state is consistent with the compound's behavior in aqueous solutions at physiological pH values. The CH₂-NH₃⁺ side chain adopts a gauche conformation relative to the hydroxyl group and an anti conformation relative to the carboxylate group, representing the energetically most favorable arrangement that minimizes steric repulsions while maximizing favorable electrostatic interactions.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁2₁2 |

| Crystal System | Orthorhombic |

| Asymmetric Unit Content | Single molecule |

| Molecular Form | Zwitterionic |

| CH₂-NH₃⁺ Conformation | Gauche to OH, anti to COO⁻ |

The crystal structure analysis reveals an extensive network of intermolecular hydrogen bonds that stabilize the three-dimensional arrangement. The strongest hydrogen bond occurs between the hydroxyl group and the carboxylate group of neighboring molecules, with an exceptionally short O···H contact distance of 1.66(2) Ångströms. This hydrogen bond distance ranks among the shortest observed in amino acid crystal structures, indicating unusually strong intermolecular interactions that contribute to the compound's crystalline stability.

Additional hydrogen bonding patterns involve the protonated amino group, which participates in multiple interactions with carboxylate oxygens and hydroxyl groups of adjacent molecules. These secondary interactions create a three-dimensional hydrogen bonding network that extends throughout the crystal lattice, providing structural rigidity and explaining the compound's relatively high melting point compared to simple carboxylic acids or primary amines. The hydrogen bonding analysis demonstrates that the hydroxymethyl substituent plays a crucial role in determining the crystal packing motif, acting as both a hydrogen bond donor and acceptor in the intermolecular association pattern.

Propiedades

IUPAC Name |

(2R)-2-(aminomethyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNJPIGFDWGTP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677387 | |

| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217700-75-8 | |

| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(hydroxymethyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as an oxazolidinone, using a reducing agent like lithium aluminum hydride. The reaction is carried out under controlled conditions to maintain the integrity of the chiral center.

Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-2-(hydroxymethyl)propanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature. The process typically involves the fermentation of a suitable substrate, followed by purification steps to isolate the desired product.

Types of Reactions:

Oxidation: ®-3-Amino-2-(hydroxymethyl)propanoic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Synthetic Applications

(R)-3-Amino-2-(hydroxymethyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and bioactive molecules due to its ability to participate in a range of chemical reactions, including:

- Peptide Synthesis : The compound can be incorporated into peptides, enhancing their biological activity and stability.

- Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Research indicates that this compound exhibits several biological activities, making it a candidate for further exploration in medicinal chemistry:

- Antioxidant Properties : Studies have shown that derivatives of this compound can exhibit significant antioxidant activity, potentially useful in combating oxidative stress-related diseases .

- Anticancer Potential : Preliminary studies suggest that certain derivatives may reduce the viability of cancer cells, such as A549 non-small cell lung cancer cells, indicating potential applications in cancer therapy .

Interaction Studies

The compound's interactions with proteins and enzymes have been the focus of numerous studies:

- Binding Affinities : Research has explored the binding affinities of this compound with various biomolecules, contributing to our understanding of its role in biochemical pathways.

- Functional Interactions : Its ability to modulate enzyme activity suggests potential applications in drug design and development.

The potential applications of this compound warrant further investigation:

- Drug Development : Ongoing research could explore its role as a scaffold for novel therapeutic agents, particularly in oncology and neuroprotection.

- Biochemical Pathways : Understanding its interactions within metabolic pathways could reveal new insights into its biological significance.

Mecanismo De Acción

The mechanism by which ®-3-Amino-2-(hydroxymethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, its structural similarity to neurotransmitters allows it to bind to neurotransmitter receptors, affecting signal transmission in the nervous system.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (R)- vs. (S)-Forms

The enantiomers of 3-amino-2-(hydroxymethyl)propanoic acid exhibit identical physical properties (e.g., melting point, solubility) but differ in biological activity due to stereospecific interactions.

Key Insight : The (R)-enantiomer is more commonly utilized in pharmaceutical synthesis, likely due to its compatibility with target enzyme binding pockets .

Substituent Variations: Hydroxymethyl vs. Methyl Groups

Replacing the hydroxymethyl group with a methyl group alters hydrophilicity and steric effects.

| Compound | CAS Number | Molecular Formula | Key Substituent | Solubility (Water) |

|---|---|---|---|---|

| This compound | 1217700-75-8 | C₄H₉NO₃ | -CH₂OH | High |

| (R)-3-Amino-2-methylpropanoic acid | 2140-95-6 | C₄H₉NO₂ | -CH₃ | Moderate |

Key Insight : The hydroxymethyl group increases hydrophilicity, enhancing solubility for drug delivery applications .

Functional Group Modifications: Ureido and Aryl Derivatives

Adding functional groups like ureido or aryl rings expands biological activity profiles.

Key Insight : Ureido and aryl groups enhance binding affinity to proteins, making these analogs candidates for enzyme inhibitors .

Comparison with Neuroactive Amino Acids

Structurally related neuroactive compounds highlight the impact of minor modifications.

Key Insight: The hydroxymethyl group in this compound avoids the neurotoxicity associated with BMAA’s methylamino group, underscoring the importance of functional group selection .

Thermal Stability

All β-amino acids with hydroxymethyl/methyl groups decompose at 280–285°C, indicating similar thermal stability .

Actividad Biológica

(R)-3-Amino-2-(hydroxymethyl)propanoic acid (often abbreviated as (R)-HMPA) is a chiral amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol. The compound features an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a carboxylic acid group (-COOH), contributing to its unique chemical properties and biological functions.

The biological activity of (R)-HMPA is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and amino groups are particularly crucial for binding interactions, allowing the compound to function as a substrate, inhibitor, or activator depending on the biological context.

Biological Activities

-

Antioxidant Activity :

- (R)-HMPA exhibits notable antioxidant properties, helping to scavenge free radicals and potentially mitigate oxidative stress in biological systems.

-

Role in Protein Synthesis :

- As an amino acid derivative, it plays a role in protein synthesis, influencing various metabolic pathways.

- Gene Delivery Systems :

- Antibacterial Properties :

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various amino acid derivatives, (R)-HMPA was subjected to DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radicals, demonstrating significant antioxidant activity comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| (R)-HMPA | 75% |

| Ascorbic Acid | 85% |

| Quercetin | 80% |

Case Study 2: Gene Delivery Efficiency

A study investigated the efficacy of (R)-HMPA-modified dendrimers in delivering plasmid DNA to human cells. The results showed a transfection efficiency of up to 74% in HEK293T cells, highlighting the compound's potential in gene therapy applications.

| Dendrimer Type | Transfection Efficiency (%) |

|---|---|

| Unmodified | 20% |

| (R)-HMPA Modified | 74% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-Amino-2-(hydroxymethyl)propanoic acid, and how can their efficiency be evaluated?

- Methodological Answer : Synthesis often involves chiral pool strategies (using amino acids as precursors) or asymmetric catalysis. For example, oxidation-reduction sequences (e.g., KMnO₄ for hydroxylation, NaBH₄ for reduction) can modify side chains while preserving stereochemistry . Efficiency is assessed via yield, enantiomeric excess (e.g., chiral HPLC ), and reaction scalability. Biocatalytic methods using C-N lyases have also been reported for enantioselective synthesis .

Q. How is the stereochemical configuration of this compound verified?

- Methodological Answer : Techniques include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., validated with reference standards ).

- X-ray crystallography : Provides definitive proof of absolute configuration via crystal structure analysis .

- NMR spectroscopy : Observes coupling constants and NOE effects to infer stereochemistry .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Detects impurities and confirms molecular weight .

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing hydroxylmethyl vs. carboxyl groups) .

- Elemental analysis : Validates empirical formula (e.g., C₉H₁₁NO₄ for related compounds ).

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during synthesis?

- Methodological Answer :

- pH control : The compound may undergo racemization under strongly acidic/basic conditions. Buffered systems (pH 6–8) are recommended .

- Temperature : Lower temperatures (0–25°C) minimize degradation during prolonged reactions .

- Protecting groups : Use of Boc or Z-groups for amine protection prevents unwanted side reactions .

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in synthesis?

- Methodological Answer :

- Catalyst screening : Enantioselective catalysts (e.g., Rh-based complexes) improve ee .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control in nucleophilic substitutions .

- In-line monitoring : Real-time HPLC analysis allows dynamic adjustment of reaction parameters .

Q. What computational tools aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Simulates ligand-receptor interactions (e.g., with enzymes like aminotransferases) .

- QSAR models : Correlates structural features (e.g., hydroxylmethyl position) with biological activity .

- DFT calculations : Predicts stability of tautomeric forms and reactive intermediates .

Q. What strategies resolve contradictions in reported bioactivity data of derivatives?

- Methodological Answer :

- Comparative assays : Standardize testing protocols (e.g., fixed pH, temperature) to minimize variability .

- Purity verification : Impurities (e.g., diastereomers) can skew results; use LC-MS to confirm sample integrity .

- Structural analogs : Compare with compounds lacking the hydroxymethyl group to isolate functional contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.